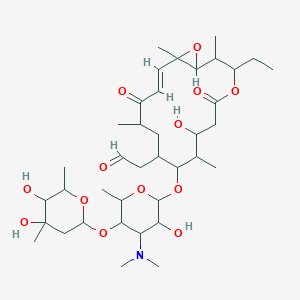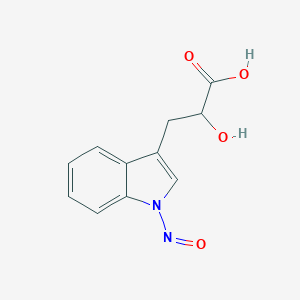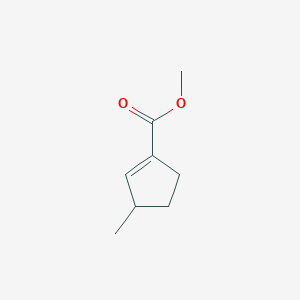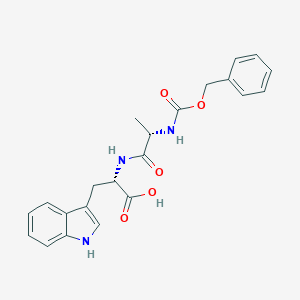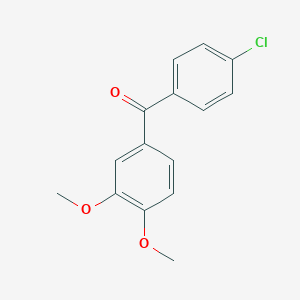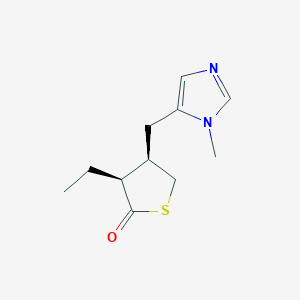
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate, also known as EITP, is a chemical compound that has been extensively studied for its potential use in scientific research. EITP is a member of the thiophene family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may interact with presynaptic receptors to enhance the release of neurotransmitters, although the specific receptors involved have not been identified.
生化和生理效应
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to enhancing neurotransmitter release, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to have antioxidant properties and may protect against oxidative stress. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in lab experiments is its ability to enhance neurotransmitter release, which may be useful in studying the role of neurotransmitters in various physiological processes. However, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is a relatively new compound and its safety profile has not been fully established. Additionally, the mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
There are several areas of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may have potential future applications. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's ability to enhance neurotransmitter release may make it a useful tool in developing new therapies for these conditions. Additionally, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's anti-inflammatory and antioxidant properties may make it useful in the treatment of other types of disorders, such as autoimmune diseases. Further research is needed to fully understand the potential applications of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in these areas.
合成方法
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate can be synthesized using a variety of methods. One common method involves the reaction of 3-ethyl-2(3H)-thiophenone with 1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate.
科学研究应用
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been studied extensively for its potential use as a research tool in a variety of scientific fields. One area of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has shown promise is in the study of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to enhance the release of certain neurotransmitters, such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
属性
CAS 编号 |
117639-11-9 |
|---|---|
产品名称 |
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate |
分子式 |
C11H16N2OS |
分子量 |
224.32 g/mol |
IUPAC 名称 |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
InChI 键 |
JEKWFJIPBJGBJT-WPRPVWTQSA-N |
手性 SMILES |
CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
规范 SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
同义词 |
3-ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate ENS 213-163 SDZ ENS 163 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



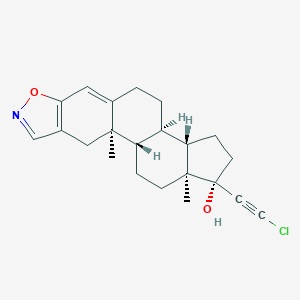
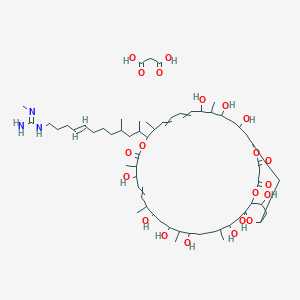
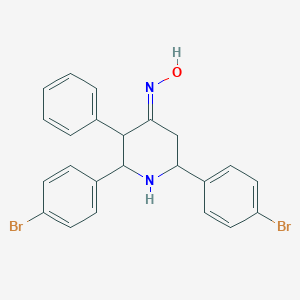

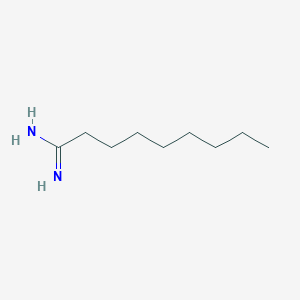
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
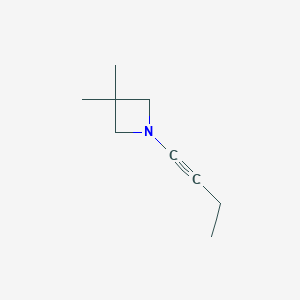
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
